![molecular formula C20H18N6O4 B13836916 2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disperse Red 72 is a synthetic dye belonging to the category of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and are applied in a finely dispersed form. Disperse Red 72 is known for its vibrant red color and is used in various industrial applications, including textiles and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disperse Red 72 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, Disperse Red 72 is produced in large quantities using continuous flow reactors. The process involves the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. Dispersing agents are often added to maintain the dye in a finely divided state, which is essential for its application in dyeing processes.
Analyse Chemischer Reaktionen
Types of Reactions
Disperse Red 72 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Disperse Red 72 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the textile industry for dyeing synthetic fibers. It is also used in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of Disperse Red 72 involves its interaction with the substrate (e.g., textile fibers) through van der Waals forces and hydrogen bonding. The dye molecules penetrate the fiber matrix and become physically trapped within the polymer structure. The molecular targets include the hydrophobic regions of the fibers, where the dye molecules are adsorbed and retained.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse Red 9: Another red dye derived from anthraquinone, used for similar applications.
Disperse Red 11:
Disperse Red 60: An anthraquinone dye with similar properties and applications.
Uniqueness
Disperse Red 72 is unique due to its specific molecular structure, which provides distinct color properties and fastness characteristics. Its ability to form stable dispersions makes it particularly suitable for industrial dyeing processes.
Eigenschaften
Molekularformel |
C20H18N6O4 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H18N6O4/c1-15(27)30-13-12-25(11-3-10-21)17-8-6-16(7-9-17)23-24-19-4-2-5-20(26(28)29)18(19)14-22/h2,4-9H,3,11-13H2,1H3 |
InChI-Schlüssel |
KJMUBSSUUPGGDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
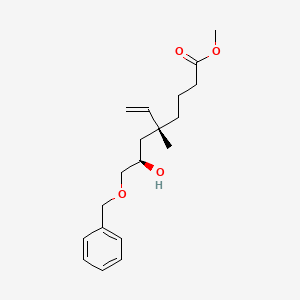
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
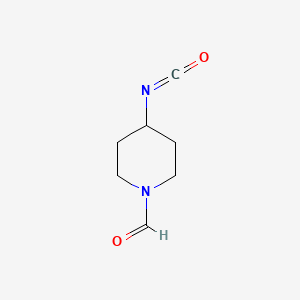

![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
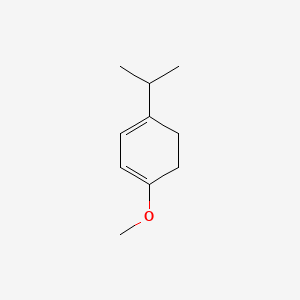
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
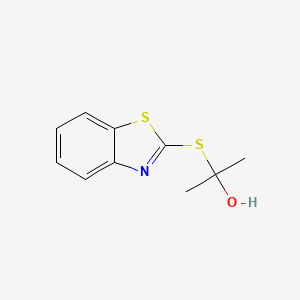
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
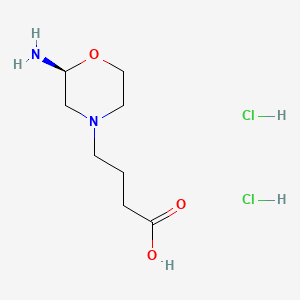
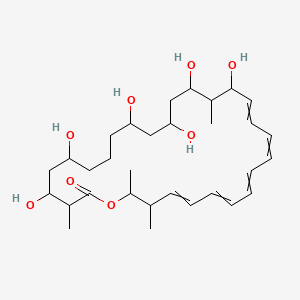
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
